molecular formula C8H16I2 B1585395 1,8-Diiodooctane CAS No. 24772-63-2

1,8-Diiodooctane

Cat. No. B1585395
CAS RN: 24772-63-2
M. Wt: 366.02 g/mol
InChI Key: KZDTZHQLABJVLE-UHFFFAOYSA-N
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Description

1,8-Diiodooctane, also known as diiodooctane, is an organic compound that is composed of eight carbon atoms, two iodine atoms, and fourteen hydrogen atoms. It is a colorless, volatile, and flammable liquid that has a strong smell. It is used in a variety of industries, including pharmaceuticals, cosmetics, and electronics. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Application in Polymer Solar Cells

  • Scientific Field : Material Science, specifically in the development of Polymer Solar Cells .
  • Summary of the Application : 1,8-Diiodooctane (DIO) is used as a processing additive to improve the morphology and efficiency of bulk heterojunction solar cells based on the regioregular poly (3-hexylthiophene) .
  • Methods of Application : By regulating the content of DIO (V/V: 1%, 3%, 5%) as a processing additive, the morphology of the active layer can be greatly improved . With C60 as the hole blocking layer, the dark current density of the device can be reduced by about an order of magnitude .
  • Results or Outcomes : When employing 3% DIO (V/V) in the active layer processing, the photodetectors present the best performance, and the detectivity of the device is 1.52×10^12 Jones at 540 nm under a bias of −0.1 V .

Application in Organic Solar Cells

  • Scientific Field : Material Science, specifically in the development of Organic Solar Cells .
  • Summary of the Application : DIO is one of the most commonly used solvent additives to enhance the performance of Organic Solar Cells (OSCs) .
  • Methods of Application : The introduction of solvent additives like DIO is one of the most common approaches for enhancing the power conversion efficiency of OSCs .

Application in Morphology Evolution of Organic Solar Cells

  • Scientific Field : Material Science, specifically in the development and understanding of Organic Solar Cells .
  • Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the positive and negative effects on the device performance and morphology evolution of organic solar cells .
  • Methods of Application : An in situ grazing incidence wide-angle X-ray scattering (GIWAXS) technique was developed to investigate the additive effects of DIO on the performance and morphology evolution of the PTB7-Th/PC 71 BM device .
  • Results or Outcomes : The results revealed that the crystal size increased with the volume ratio of DIO, and a drastic evolution of lattice space and crystal coherence length was observed during thermal annealing .

Application in UV-Stability of Organic Solar Cells

  • Scientific Field : Material Science, specifically in the development and understanding of Organic Solar Cells .
  • Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the effect of UV-light on the stability of benzodithiophene-co-thienothiophene polymers .
  • Methods of Application : The relationship between the polymer chemical structure and the UV-stability of the cells is explored, and the effect of additives on their UV-stability .
  • Results or Outcomes : 1,8-Diiodooctane acts as a photo-acid and leads to accelerated degradation of the solar cells .

Application in Bulk Heterojunction Photodetectors

  • Scientific Field : Material Science, specifically in the development of Bulk Heterojunction Photodetectors .
  • Summary of the Application : 1,8-Diiodooctane (DIO) is used to improve the performance of P3HT:PC61BM Bulk Heterojunction Photodetectors .
  • Methods of Application : By regulating the content of DIO (V/V: 1%, 3%, 5%) as a processing additive, the morphology of the active layer can be greatly improved . With C60 as the hole blocking layer, the dark current density of the device can be reduced by about an order of magnitude .
  • Results or Outcomes : When employing 3% DIO (V/V) in the active layer processing, the photodetectors present the best performance, and the detectivity of the device is 1.52×10^12 Jones at 540 nm under a bias of −0.1 V .

Application in Photoinduced Degradation of Organic Photovoltaics

  • Scientific Field : Material Science, specifically in the study of Photoinduced Degradation of Organic Photovoltaics .
  • Summary of the Application : 1,8-Diiodooctane (DIO) is used to study the photoinduced degradation in organic photovoltaics .
  • Methods of Application : The study involves quantifying the amount of residual DIO in bulk heterojunction (BHJ) layers, finding that after a typical thermal evaporator high vacuum cycle DIO is still easily observed .
  • Results or Outcomes : Devices processed with DIO rapidly degrade under illumination, even if they had undergone sequential heating and vacuum steps to remove the DIO impurity .

properties

IUPAC Name

1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDTZHQLABJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCI)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067020
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diiodooctane

CAS RN

24772-63-2
Record name 1,8-Diiodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24772-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,8-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024772632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,8-diiodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octane, 1,8-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-diiodooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,050
Citations
NY Doumon, G Wang, X Qiu, AJ Minnaard… - Scientific reports, 2019 - nature.com
The last decade saw myriad new donor polymers, among which benzodithiophene-co-thienothiophene polymers are attractive due to their relatively high power conversion efficiency in …
Number of citations: 56 www.nature.com
KS Alleman, DG Peters - Journal of Electroanalytical Chemistry, 1999 - Elsevier
Cyclic voltammetry, controlled-potential electrolysis, ultraviolet–visible spectrophotometry (UV–vis), elemental analysis, and mass spectrometry have been employed to investigate and …
Number of citations: 52 www.sciencedirect.com
IE Jacobs, F Wang, ZIB Valdez, ANA Oviedo… - Journal of Materials …, 2018 - pubs.rsc.org
1,8-Diiodooctane (DIO) is a high boiling point solvent additive commonly used to control the active layer morphology of bulk-heterojunction organic photovoltaic (OPV) films. OPV …
Number of citations: 36 pubs.rsc.org
MS Mubarak, DG Peters - Journal of the Electrochemical Society, 1996 - iopscience.iop.org
In dimethylformamide containing tetramethylammonium perchlorate, cyclic voltammograms for the reduction of 1, 8‐dibromo‐and 1, 8‐diiodooctane and of 1, 10‐dibromo‐and 1, 10‐…
Number of citations: 12 iopscience.iop.org
H Chen, J Qu, L Liu, W Chen, F He - The Journal of Physical …, 2019 - ACS Publications
Very small amounts of 1,8-diiodooctane (DIO) are very effective at optimizing the performance of polymer solar cells (PSCs). To date, the underlying influences are not yet fully …
Number of citations: 18 pubs.acs.org
Z Liu, EC Lee - Organic Electronics, 2015 - Elsevier
In this work, the power conversion efficiency (PCE) of perovskite solar cells (PSCs) was improved by 14.8% (from 11.09% to 12.73%) by using 1,8-diiodooctane (DIO) as a solvent …
Number of citations: 48 www.sciencedirect.com
G Bernardo, AL Washington… - Royal Society …, 2018 - royalsocietypublishing.org
1,8-Diiodooctane (DIO) is an additive used in the processing of organic photovoltaics and has previously been reported, on the basis of small-angle X-ray scattering (SAXS) …
Number of citations: 9 royalsocietypublishing.org
F Arca, M Loch, P Lugli - IEEE Journal of Photovoltaics, 2014 - ieeexplore.ieee.org
Organic solar cells (OSCs) are attractive as an alternative to inorganic devices for their easy fabrication and solution-processability. A major and unsolved problem with bulk …
Number of citations: 36 ieeexplore.ieee.org
L Zhao, H Ji, S Li, Q Shi, C Zhu, W Wang… - Applied Surface Science, 2021 - Elsevier
For most of the PBDB-TF:IT-4F based non-fullerene organic solar cells (OSCs), 1,8-diiodooctane (DIO) is introduced to improve the performance of the OSCs. However, the charge …
Number of citations: 8 www.sciencedirect.com
M Nasiri, F Abbasi - Journal of Solar Energy …, 2015 - asmedigitalcollection.asme.org
Effect of 1,8-diiodooctane on the performance of poly(3-hexylthiophene) (P3HT):[6,6]-phenyl-C 61 -butyric acid methyl ester (PCBM) solar cells with glass/indium tin oxide (ITO)/poly(3,4-…
Number of citations: 4 asmedigitalcollection.asme.org

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